molecular formula C2H4N4S2 B7772662 4-amino-1,2,4-triazole-3,5-dithiol

4-amino-1,2,4-triazole-3,5-dithiol

Cat. No.: B7772662
M. Wt: 148.22 g/mol
InChI Key: MFLTWZOFWVXIEF-UHFFFAOYSA-N
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Description

The compound with the identifier “4-amino-1,2,4-triazole-3,5-dithiol” is known as Pretomanid. It is an antibiotic medication used primarily for the treatment of multi-drug-resistant tuberculosis affecting the lungs. Pretomanid belongs to the nitroimidazole class of medications and is often used in combination with other drugs such as bedaquiline and linezolid .

Preparation Methods

The synthesis of Pretomanid involves several steps. Initially, a series of nitroimidazopyran derivatives are synthesized and tested for antitubercular activity. The preparation method includes the use of deazaflavin-dependent nitroreductase, an enzyme that activates the compound within the mycobacterium. This enzyme uses dihydro-F420 (reduced form) to convert Pretomanid into nitric oxide and a highly reactive metabolite .

Chemical Reactions Analysis

Pretomanid undergoes several types of chemical reactions, including:

Scientific Research Applications

Pretomanid has several scientific research applications, including:

Mechanism of Action

Pretomanid is activated in the mycobacterium by the enzyme deazaflavin-dependent nitroreductase. This enzyme uses dihydro-F420 to convert Pretomanid into nitric oxide and a highly reactive metabolite. The metabolite then attacks the synthesis enzyme DprE2, which is essential for the synthesis of cell wall arabinogalactan. This mechanism is shared with another compound, delamanid. Clinical isolates resistant to Pretomanid tend to have mutations in the biosynthetic pathway for Coenzyme F420 .

Comparison with Similar Compounds

Pretomanid is similar to other nitroimidazole derivatives such as delamanid. Both compounds share a similar mechanism of action, involving the activation by deazaflavin-dependent nitroreductase and the subsequent production of nitric oxide and a reactive metabolite. Pretomanid is unique in its specific molecular structure and its combination therapy with bedaquiline and linezolid, which enhances its effectiveness against multi-drug-resistant tuberculosis .

Similar Compounds

  • Delamanid
  • Metronidazole
  • Tinidazole

Pretomanid stands out due to its specific use in combination therapy and its unique activation mechanism within mycobacteria .

Properties

IUPAC Name

4-amino-1,2,4-triazole-3,5-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLTWZOFWVXIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N1N)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NN=C(N1N)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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